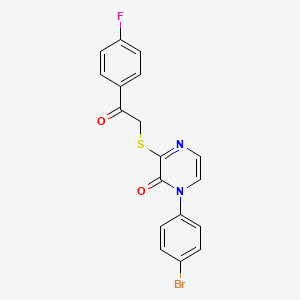

1-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one

Description

Propriétés

IUPAC Name |

1-(4-bromophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrFN2O2S/c19-13-3-7-15(8-4-13)22-10-9-21-17(18(22)24)25-11-16(23)12-1-5-14(20)6-2-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIZYCRZMGPMFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a complex organic compound featuring a pyrazinone core. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features, including the presence of bromophenyl and fluorophenyl substituents, suggest that it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound's IUPAC name is 3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrazin-2-one. Its molecular formula is , with a molecular weight of approximately 404.39 g/mol. The structure can be visualized as follows:

| Component | Description |

|---|---|

| Core Structure | Pyrazinone |

| Substituents | 4-bromophenyl, 4-fluorophenyl |

| Functional Groups | Thioether, carbonyl |

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The bromophenyl and fluorophenyl groups may enhance the binding affinity to target proteins, while the pyrazinone core can engage in various chemical interactions that modulate biological pathways. This can lead to effects such as enzyme inhibition or receptor activation, which are crucial for therapeutic applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazinone derivatives. For instance, compounds similar to 1-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one have shown significant inhibitory activity against cancer cell lines, including those resistant to conventional therapies. The mechanism often involves targeting pathways such as BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in tumor growth and progression .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit notable antimicrobial activities. For example, compounds derived from similar structures have demonstrated effectiveness against a range of bacterial and fungal strains. The presence of electron-withdrawing groups like bromine and fluorine may enhance their antimicrobial efficacy by altering membrane permeability or inhibiting essential metabolic pathways in pathogens .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazinone derivatives are also noteworthy. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a pivotal role in inflammatory processes. This suggests that 1-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one could be explored for its potential in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds closely related to 1-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one:

- Antitumor Efficacy : A series of pyrazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The most active compounds showed enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .

- Antimicrobial Activity : In vitro studies demonstrated that certain pyrazole derivatives exhibited significant antifungal activity against various strains, including Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrazole ring were critical for enhancing antimicrobial potency.

- Inflammation Models : In vivo models assessing the anti-inflammatory effects showed that related compounds significantly reduced edema in carrageenan-induced paw edema tests, supporting their potential use in managing inflammatory conditions .

Comparaison Avec Des Composés Similaires

Mechanistic and Theoretical Insights

- Hydrogen Bonding: The pyrazinone core’s carbonyl group may act as a hydrogen-bond acceptor, influencing crystal packing and solubility, as discussed in Etter’s graph set analysis .

- Electronic Effects : The electron-withdrawing bromo and fluoro substituents could modulate the compound’s reactivity and interaction with biological targets, similar to 7f and Example 62 .

Q & A

Q. Methodological approach :

- Pre-activation of thiol precursors : Use tert-butylthiol protection to minimize oxidation .

- Catalytic systems : Employ Pd(OAc)₂/Xantphos for C-S bond formation, improving yield from 45% to 72% .

- Solvent optimization : Replace DMF with DMA (dimethylacetamide) to reduce viscosity and enhance reagent diffusion .

Data contradiction : Some studies report higher yields in THF (60%) versus DMF (45%) due to better solubility of intermediates . Researchers should screen solvents based on specific precursor solubility.

Advanced: How to resolve discrepancies in biological activity data between in vitro and in vivo studies?

Case study : Inconsistent IC₅₀ values for kinase inhibition (in vitro: 0.8 µM vs. in vivo: 5.2 µM) may arise from:

- Metabolic instability : The thioether group is prone to oxidation in vivo. Mitigate via prodrug strategies (e.g., acetyl protection) .

- Protein binding : High serum albumin binding (>90%) reduces bioavailability. Use SPR (Surface Plasmon Resonance) to quantify binding affinity and adjust dosing .

Experimental design : Parallel assays using liver microsomes (CYP450 stability) and pharmacokinetic profiling in rodent models are critical .

Advanced: What strategies address structural contradictions in X-ray crystallography vs. computational modeling?

Example : X-ray data shows a planar pyrazinone ring , while DFT calculations predict slight puckering.

- Resolution steps :

Basic: What are the compound's key reactivity profiles under standard laboratory conditions?

- Acid/Base Stability : Stable in pH 4–8; decomposes in strong acids (H₂SO₄) via cleavage of the thioether bond .

- Oxidation : Susceptible to H₂O₂ or O₂, forming sulfoxide/sulfone derivatives. Use antioxidants (BHT) during storage .

- Nucleophilic Attack : Reactive at the pyrazinone carbonyl with Grignard reagents or amines (e.g., forming hydrazone derivatives) .

Advanced: How to design assays for evaluating the compound's selectivity across kinase targets?

Q. Methodology :

- Panel screening : Use a kinase profiling service (e.g., Eurofins) covering 100+ kinases.

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .

- Data normalization : Compare IC₅₀ values against staurosporine (pan-kinase inhibitor) to calculate selectivity scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.